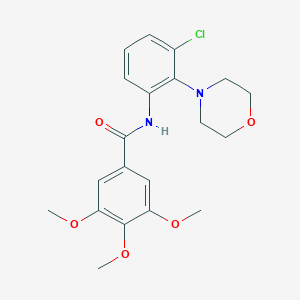![molecular formula C20H23Cl2N3O4S B244430 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various biological processes.
作用机制
2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide acts by selectively targeting and destroying noradrenergic neurons in the brain. This results in a decrease in the levels of norepinephrine, a neurotransmitter that is produced by these neurons. The loss of noradrenergic neurons also leads to a decrease in the density of noradrenergic receptors in the brain.
Biochemical and physiological effects:
The loss of noradrenergic neurons and receptors in the brain has been shown to have a number of biochemical and physiological effects. These include changes in blood pressure, heart rate, and body temperature, as well as alterations in the release of other neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
The use of 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide in scientific research has several advantages, including its selectivity for noradrenergic neurons and its ability to produce long-lasting effects. However, it also has some limitations, including the fact that it can be toxic at high doses and that its effects on other neurotransmitter systems can complicate the interpretation of results.
未来方向
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide. One area of interest is the study of the role of the noradrenergic system in psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs that target the noradrenergic system, which could have potential therapeutic applications in a variety of conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide, as well as its potential limitations as a research tool.
合成方法
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide involves several steps, including the reaction of 2,4-dichlorophenol with 2-aminoethanol to form the intermediate 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 4-(methylsulfonyl)piperazine to form 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide.
科学研究应用
2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been used extensively in scientific research to study the role of the noradrenergic system in various biological processes. It has been used in studies of memory, attention, and learning, as well as in studies of the effects of stress on the brain.
属性
分子式 |
C20H23Cl2N3O4S |
|---|---|
分子量 |
472.4 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C20H23Cl2N3O4S/c1-14(29-19-8-3-15(21)13-18(19)22)20(26)23-16-4-6-17(7-5-16)24-9-11-25(12-10-24)30(2,27)28/h3-8,13-14H,9-12H2,1-2H3,(H,23,26) |
InChI 键 |
OCPGLDAODZLGSO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)
